molecular formula C7H6BrF3N2O2 B13962702 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine

3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B13962702
M. Wt: 287.03 g/mol
InChI Key: MYRJFHALQCDXQW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative with a unique substitution pattern:

  • Position 2: Amine (-NH₂) group.
  • Position 3: Bromine (Br) atom.
  • Position 5: Methoxy (-OCH₃) group.
  • Position 6: Trifluoromethoxy (-OCF₃) group.

This combination of electron-donating (methoxy) and electron-withdrawing (bromo, trifluoromethoxy) substituents confers distinct electronic, steric, and lipophilic properties.

Properties

Molecular Formula

C7H6BrF3N2O2

Molecular Weight

287.03 g/mol

IUPAC Name

3-bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2O2/c1-14-4-2-3(8)5(12)13-6(4)15-7(9,10)11/h2H,1H3,(H2,12,13)

InChI Key

MYRJFHALQCDXQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1OC(F)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine generally involves the following key steps:

  • Introduction of methoxy and trifluoromethoxy substituents on the pyridine ring.
  • Selective bromination at the 3-position.
  • Amination at the 2-position of the pyridine ring.

These transformations require careful control of reaction conditions to achieve regioselectivity and high yields.

Stepwise Preparation Routes

Starting Material Preparation

A common precursor is 2-methoxy-5-aminopyridine or its nitro derivative, which can be converted to the amino group via reduction. For example, 2-methoxy-5-nitropyridine can be reduced using palladium on carbon, iron powder, zinc powder, or hydrazine hydrate to yield 2-methoxy-5-aminopyridine with good efficiency (yield typically > 50%) under mild conditions (20–90 °C, 2–6 hours).

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally introduced via nucleophilic substitution or cross-coupling reactions on suitable pyridine intermediates. Although direct methods for trifluoromethoxy substitution are less common, related trifluoromethyl (-CF₃) groups are often installed using trifluoromethylation reagents or by starting from trifluoromethyl-substituted pyridine derivatives.

Bromination at the 3-Position

Selective bromination is typically achieved by reacting the methoxy- and trifluoromethoxy-substituted pyridine with brominating agents such as N-bromosuccinimide (NBS) or liquid bromine. The reaction is carried out in solvents like dichloromethane, acetonitrile, or dimethylformamide (DMF) at controlled temperatures ranging from room temperature to about 90 °C. Optimal bromination conditions often involve:

  • Temperature: 20–90 °C (optimal around 65–75 °C)
  • Reaction time: 2–6 hours (optimal 4.5–5.5 hours)
  • Brominating agent: NBS preferred over liquid bromine for better selectivity and yield.
Amination at the 2-Position

The amino group at the 2-position can be introduced by nucleophilic substitution of a halogenated intermediate or by reduction of a nitro precursor. For example, nucleophilic displacement of a 2-chloro or 2-fluoro substituent with ammonia or amine sources under appropriate conditions can yield the 2-amine. Solvent choice is critical; polar aprotic solvents like DMF favor substitution at the 6-position, while solvents such as tetrahydrofuran (THF), dichloromethane, or acetonitrile favor substitution at the 2-position.

Industrial and Large-Scale Considerations

Industrial synthesis prioritizes:

  • Use of readily available and inexpensive starting materials (e.g., 2-methoxy-5-aminopyridine).
  • Mild reaction conditions (temperatures below 100 °C, atmospheric pressure).
  • Avoidance of complex purification steps such as column chromatography, favoring simple extraction and washing.
  • Continuous flow reactors and automated systems to ensure reproducibility and scalability.

Data Tables Summarizing Key Preparation Parameters

Step Starting Material / Intermediate Reagent(s) Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
1 2-Methoxy-5-nitropyridine Pd/C, Fe powder, Zn powder, Hydrazine hydrate Methanol, THF, DMF 20–90 2–6 >50 Nitro reduction to 2-methoxy-5-aminopyridine
2 2-Methoxy-5-aminopyridine Fluorination reagent (e.g., tetrafluoroboric acid) Acidic aqueous solution 0–45 1–3 50–70 Diazotization followed by fluorination
3 2-Methoxy-5-fluoropyridine N-Bromosuccinimide (NBS) or Br₂ Dichloromethane, DMF, Acetonitrile 20–90 2–6 60–80 Bromination at 3-position; NBS preferred
4 Brominated intermediate Ammonia or amine source THF, CH₂Cl₂, CH₃CN Ambient to 80 2–6 60–85 Amination via nucleophilic substitution

*Note: Yields are approximate and based on literature and patent data.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and trifluoromethanesulfonic acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Differences vs. Target Compound Source
3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine Br (3), OCH₃ (5), OCF₃ (6), NH₂ (2) C₇H₆BrF₃N₂O₂ Not provided Reference compound (hypothetical) Target
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine Br (3), OCF₃ (6), NH₂ (2) C₆H₄BrF₃N₂O 1361825-47-9 Lacks methoxy at position 5
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6), NH₂ (2) C₆H₃BrClF₃N₂ 2137028-35-2 Chloro (vs. methoxy) at 5; CF₃ (vs. OCF₃) at 6
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine Br (5), OCF₃ (3), NH₂ (2) C₆H₄BrF₃N₂O 90285674 (CID) Bromo and OCF₃ positions swapped (3 vs. 5)
5-(Trifluoromethoxy)pyridin-2-amine OCF₃ (5), NH₂ (2) C₆H₅F₃N₂O 73101-79-8 Lacks bromo at 3 and OCH₃/OCF₃ at 6
3-Bromo-6-methoxypyridin-2-amine Br (3), OCH₃ (6), NH₂ (2) C₆H₇BrN₂O 511541-63-2 Methoxy at 6 (vs. OCF₃); lacks OCH₃ at 5
Lipophilicity (Log P)
  • The trifluoromethoxy (-OCF₃) group is more lipophilic than methoxy (-OCH₃) or chloro (-Cl) . The target compound’s Log P is likely higher than analogs with fewer electronegative substituents.
  • QSAR Insights : Lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial activity in pyridin-2-amine derivatives. The target’s trifluoromethoxy and bromo groups may enhance membrane permeability and target binding .
Electronic Effects
  • Trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, while methoxy (-OCH₃) is electron-donating.
  • Chloro (-Cl) in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2) reduces electron density compared to methoxy, altering reaction pathways .

Biological Activity

Overview

3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative characterized by the presence of bromine and trifluoromethoxy groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C6H4BrF3N2O
  • IUPAC Name : 3-bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine
  • CAS Number : 1361693-01-7

The unique structural features of this compound enhance its lipophilicity, allowing it to effectively penetrate biological membranes. This property is critical for its biological activity, particularly in targeting specific molecular receptors and enzymes.

The biological activity of 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine is primarily attributed to its ability to modulate various biochemical pathways. The trifluoromethoxy group increases the compound's interaction with biological targets, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways that are crucial for cellular responses.

Biological Activity Data

Activity TypeTarget/PathwayObserved EffectReference
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 μg/mL
Antimicrobial ActivityEscherichia coliMIC = 12.5 μg/mL
Enzyme InhibitionVarious metabolic enzymesDose-dependent inhibition

Research Findings

Recent studies have highlighted the compound's potential in developing bioactive molecules. For instance, it has been used as a precursor for synthesizing agents targeting neurological disorders and inflammatory diseases. Its role as a building block in organic synthesis has made it a valuable intermediate in the pharmaceutical industry.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyridine derivatives, including 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Applications : In another study focusing on neurological targets, compounds derived from this pyridine exhibited selective agonist activity towards dopamine receptors, indicating their potential use in treating disorders like Parkinson's disease.

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